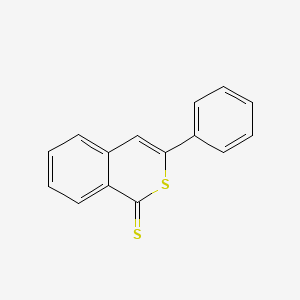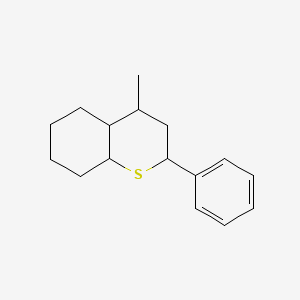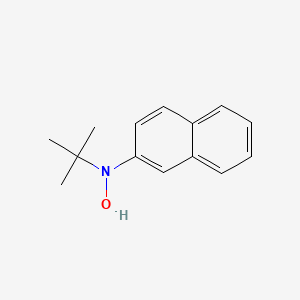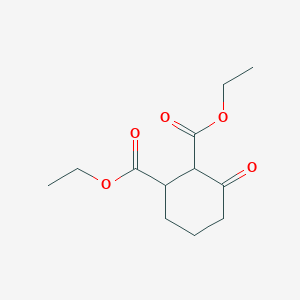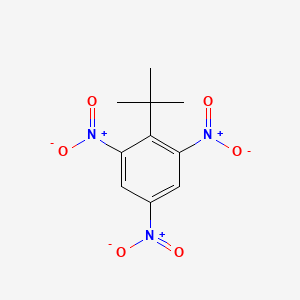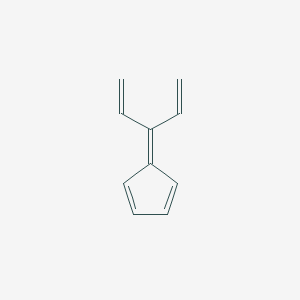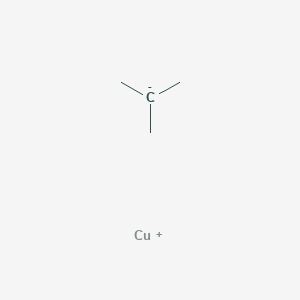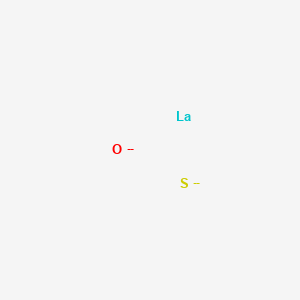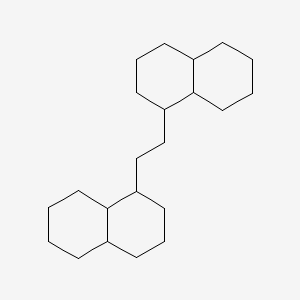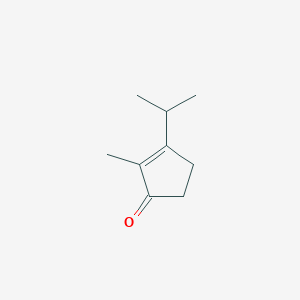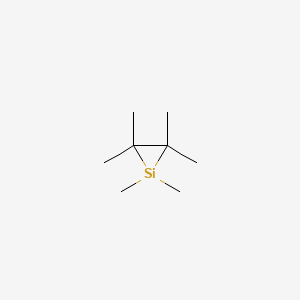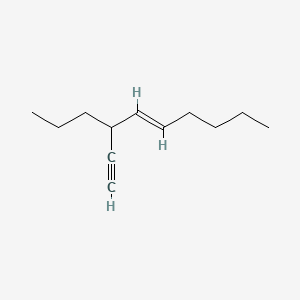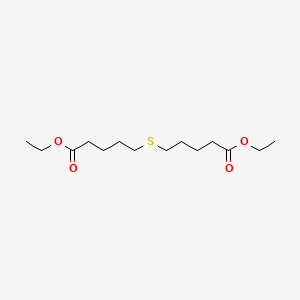
Diethyl 5,5'-sulfanediyldipentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5,5’-sulfanediyldipentanoate is an organic compound with the molecular formula C14H26O4S2 It is a diester derivative of pentanoic acid, featuring a sulfur atom bridging two pentanoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 5,5’-sulfanediyldipentanoate can be synthesized through the esterification of 5,5’-sulfanediyldipentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The general reaction scheme is as follows:
5,5’-sulfanediyldipentanoic acid+2ethanolsulfuric acidDiethyl 5,5’-sulfanediyldipentanoate+2water
Industrial Production Methods
In an industrial setting, the production of diethyl 5,5’-sulfanediyldipentanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water from the reaction mixture, shifting the equilibrium towards the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 5,5’-sulfanediyldipentanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Amides or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 5,5’-sulfanediyldipentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 5,5’-sulfanediyldipentanoate involves its interaction with molecular targets through its ester and sulfur functional groups. The sulfur atom can participate in redox reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate biochemical pathways and influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 5,5’-disulfanediyldipentanoate: Similar structure but with two sulfur atoms.
Diethyl 5,5’-oxydipentanoate: Contains an oxygen atom instead of sulfur.
Diethyl 5,5’-methylenedipentanoate: Features a methylene bridge instead of sulfur.
Uniqueness
Diethyl 5,5’-sulfanediyldipentanoate is unique due to its sulfur bridge, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen or methylene analogs. The presence of sulfur can influence the compound’s redox properties and interactions with biological molecules.
Propiedades
Número CAS |
56358-05-5 |
|---|---|
Fórmula molecular |
C14H26O4S |
Peso molecular |
290.42 g/mol |
Nombre IUPAC |
ethyl 5-(5-ethoxy-5-oxopentyl)sulfanylpentanoate |
InChI |
InChI=1S/C14H26O4S/c1-3-17-13(15)9-5-7-11-19-12-8-6-10-14(16)18-4-2/h3-12H2,1-2H3 |
Clave InChI |
SLXFFDVSMOOSRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCSCCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


